N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide
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Overview
Description
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide is a complex organic compound with the molecular formula C28H26N2O3S and a molecular weight of 470.58264 g/mol This compound is known for its unique structural features, which include a sulfonyl group attached to a phenyl ring and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonylation: Introduction of the sulfonyl group to the amine.
Acylation: Formation of the diphenylacetamide moiety.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and sulfonyl chloride for sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce sulfides or amines .
Scientific Research Applications
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the diphenylacetamide moiety may interact with cellular membranes, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide: Unique due to its specific structural features and reactivity.
2,2-Diphenylacetamide: Lacks the sulfonyl and anilino groups, resulting in different reactivity and applications.
Sulfonylphenyl derivatives: Similar sulfonyl group but different aromatic substitutions, leading to varied chemical properties.
Properties
Molecular Formula |
C28H26N2O3S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H26N2O3S/c1-20-17-21(2)19-25(18-20)30-34(32,33)26-15-13-24(14-16-26)29-28(31)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-19,27,30H,1-2H3,(H,29,31) |
InChI Key |
YCHGNOPVRFXPQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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